molecular formula C18H19N3O3 B2928239 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 167410-63-1

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Katalognummer: B2928239
CAS-Nummer: 167410-63-1
Molekulargewicht: 325.368
InChI-Schlüssel: ZEBFLWZYDDDVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is of high interest primarily in the field of oncology research. Quinazoline derivatives are extensively investigated as potent inhibitors of protein kinases, enzymes that play critical roles in signal transduction pathways governing cell growth, proliferation, and survival . Dysregulation of these kinases is a hallmark of cancer, making them prominent molecular targets for therapeutic intervention. The 4-anilinoquinazoline core is a privileged structure in drug discovery . Several FDA-approved anticancer drugs, such as erlotinib, gefitinib, and lapatinib, share this fundamental core and function by targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases . The specific substitution pattern of the compound, featuring dimethoxy groups at the 6,7-positions, is a common motif in active kinase inhibitors and is known to influence both potency and pharmacokinetic properties . Researchers can utilize this compound as a key intermediate or lead compound for developing novel targeted therapies. Its primary research value lies in screening for inhibitory activity against a panel of kinase targets, elucidating structure-activity relationships (SAR) to guide further chemical optimization, and conducting in vitro and in vivo studies to understand its mechanism of action and efficacy in various disease models .

Eigenschaften

IUPAC Name

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFLWZYDDDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazoline with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to achieve high yield and purity of the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival. This inhibition can induce apoptosis (programmed cell death) and reduce tumor proliferation .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The quinazoline core is conserved across analogues, but substituent variations at positions 2, 4, and the amine side chain differentiate their properties:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 6,7-dimethoxy; N-[(4-methoxyphenyl)methyl] Hydrophobic aryl group, three methoxy groups
AG-1478 (N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) 6,7-dimethoxy; N-(3-chlorophenyl) Chlorophenyl group enhances EGFR inhibition
MS0124 (6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine) 2-morpholino; N-(1-methylpiperidin-4-yl) Bulky morpholino and piperidinyl groups; GLP inhibition
Compound 10 (6,7-Dimethoxy-N-(5-(4-methylpiperazin-1-yl)pentyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine) 2-pyrrolidinyl; pentyl-piperazine chain Extended alkyl chain for membrane penetration
DMQCb (N-carboranyl-6,7-dimethoxy-2-(4-methoxyphenyl)quinazolin-4-amine) 2-(4-methoxyphenyl); N-carboranyl Carboranyl group for boron neutron capture therapy

Target Engagement and Potency

  • AG-1478 : Inhibits EGFR tyrosine kinase (IC₅₀ ~ 10 nM) due to chloro-substituted aryl group enhancing hydrophobic interactions .
  • MS0124: Selective G9a-like protein (GLP) inhibitor (IC₅₀ = 13 nM) with morpholino and piperidinyl groups optimizing binding to the lysine methyltransferase active site .
  • Compound 10 : Displays substrate-competitive inhibition of lysin acetyltransferases, attributed to its extended alkyl-piperazine chain enhancing membrane permeability .
  • DMQCb : Carboranyl substitution enables application in boron neutron capture therapy (BNCT) for cancer, leveraging boron’s neutron capture cross-section .

Physicochemical Properties

Property Target Compound AG-1478 MS0124
Molecular Formula C₁₉H₂₀N₃O₃ C₁₆H₁₃ClN₄O₂ C₂₀H₂₉N₅O₃
Molecular Weight (g/mol) 338.39 328.75 387.48
LogP (Predicted) ~2.8 ~3.1 ~2.5
Solubility Low (hydrophobic aryl) Moderate (chlorophenyl) Moderate (polar groups)

Biologische Aktivität

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic properties, particularly in oncology. This compound is structurally related to various quinazoline derivatives that have demonstrated diverse biological activities, including anticancer effects.

Chemical Structure and Properties

  • IUPAC Name: 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
  • Molecular Formula: C18H19N3O3
  • Molecular Weight: 325.4 g/mol
  • CAS Number: 672952-05-5

The biological activity of this compound primarily revolves around its interaction with tyrosine kinases , which are critical in regulating cell growth and differentiation. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cancer cell proliferation and survival. This mechanism is similar to other quinazoline derivatives like gefitinib, which is known for its role as an epidermal growth factor receptor (EGFR) inhibitor .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance:

  • A study highlighted the synthesis of various quinazolinamine derivatives that showed potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are involved in multidrug resistance in cancer cells .
  • Another investigation into quinazolinone-thiazole hybrids reported cytotoxic effects against several cancer cell lines, with some compounds demonstrating IC50 values as low as 10 µM .

Structure-Activity Relationship (SAR)

The structure of 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine allows for modifications that can enhance its biological activity:

  • Substituents at the 6 and 7 positions of the quinazoline ring are crucial for maintaining potency against various cancer cell lines.
  • Methoxy groups have been identified as beneficial for increasing solubility and bioavailability, enhancing the compound's therapeutic potential .

Case Studies and Experimental Data

StudyCompoundActivityIC50 Value
Wiese et al. (2023)Quinazolinamine DerivativesInhibition of BCRP and P-gpNot specified
Research on Quinazolinone-Thiazole HybridsA3 CompoundCytotoxicity against PC3, MCF-7, HT-2910 µM (PC3), 10 µM (MCF-7), 12 µM (HT-29)
Optimization StudyN-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amineEGFR InhibitionIC50 = 0.1 µM

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with substituted amines. For example, 2,4-dichloro-6,7-dimethoxyquinazoline reacts with 4-methoxybenzylamine in the presence of a base like N,N-diisopropylethylamine (DIEA) in solvents such as THF or isopropanol . Microwave-assisted reactions (e.g., 150°C for 1 hour) can improve yields and reduce reaction times . Optimize solvent polarity (e.g., DMF for polar intermediates) and stoichiometry (e.g., 4:1 molar ratio of amine to chloroquinazoline) to minimize byproducts .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.7–8.5 ppm) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., m/z 373.41 for C₂₂H₁₉N₃O₃) .
  • HPLC : Assess purity (>95%) using gradients of acetonitrile/water with trifluoroacetic acid .

Q. What preliminary biological assays are recommended to evaluate its activity?

Screen for kinase inhibition (e.g., Src, BTK) using enzymatic assays with IC₅₀ determinations. For example, Src inhibitor-1 (a structural analog) shows IC₅₀ = 44 nM . Use cell-based apoptosis assays (e.g., EC₅₀ = 2 nM in MX-1 breast cancer models) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from off-target effects or assay-specific conditions (e.g., ATP concentration in kinase assays). Address this by:

  • Performing counter-screens against related kinases (e.g., VEGFR2, c-fms) to confirm selectivity .
  • Using crystallography (PDB: 6U7) to validate binding modes and identify key interactions (e.g., hydrogen bonds with quinazoline core) .
  • Applying structure-activity relationship (SAR) studies to isolate critical substituents (e.g., methoxy groups enhance solubility and target engagement) .

Q. What strategies improve the selectivity of this compound for specific kinase targets like BTK or Src?

  • Substrate-competitive inhibition : Modify the 4-amine substituent (e.g., 4-phenoxyphenyl vs. pyridinyl) to compete with ATP binding .
  • Allosteric modulation : Introduce bulky groups (e.g., morpholinylpropoxy) to exploit hydrophobic pockets adjacent to the kinase active site .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant BTK mutants (e.g., C481S) .

Q. How can metabolic stability and blood-brain barrier (BBB) penetration be enhanced for CNS applications?

  • Replace methoxy groups with fluorine or trifluoromethyl to reduce CYP450-mediated oxidation .
  • Incorporate N-methylpiperidine or pyrrolidine substituents to improve logP (target ~2–3) and BBB permeability .
  • Validate using in silico models (e.g., PAMPA-BBB) and in vivo pharmacokinetics in rodent models .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods due to respiratory toxicity (H335) .
  • Waste disposal : Neutralize with 10% KHSO₄ before incineration .

Q. How should researchers design SAR studies to balance potency and physicochemical properties?

  • Prioritize substitutions at C2 and C4 positions:
  • C2 : Cyclohexyl or tetrahydro-2H-pyran-4-yl groups improve metabolic stability .
  • C4 : Bulky amines (e.g., 1-methylpiperidin-4-yl) enhance kinase selectivity .
    • Use multivariate analysis (e.g., PCA) to correlate logD, PSA, and IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.